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Abstract
CAY10465 is a potent and selective synthetic agonist for the Aryl Hydrocarbon Receptor (AhR),

a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune

responses, and cellular homeostasis. With a high affinity for AhR (Kᵢ of 0.2 nM), CAY10465
serves as a critical tool for elucidating the complex downstream signaling networks governed

by this receptor.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration of the

core signaling pathways modulated by CAY10465, offering a mechanistic framework, detailed

experimental protocols, and field-proven insights for researchers in pharmacology and drug

development. We will dissect the canonical and non-canonical AhR pathways, their

downstream effectors, and their intricate crosstalk with other key cellular signaling systems.

Introduction: CAY10465 and the Aryl Hydrocarbon
Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a unique environmental sensor belonging to the basic

helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[8] It is activated by a

diverse array of small molecules, including environmental pollutants like dioxins, natural dietary

compounds, and endogenous metabolites.[8] CAY10465 is a resveratrol-based synthetic

compound designed as a selective, high-affinity AhR agonist.[1][7] Its selectivity is underscored
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by its lack of activity at the estrogen receptor, even at high concentrations, making it an

excellent probe for studying AhR-specific functions.[1][7]

Upon activation by agonists like CAY10465, the AhR translocates from the cytoplasm to the

nucleus, where it orchestrates a complex program of gene expression that influences a wide

range of physiological and pathological processes. Understanding the downstream

consequences of CAY10465-mediated AhR activation is therefore crucial for fields ranging from

toxicology to immunology and oncology.

Table 1: Properties of CAY10465

Property Value Source(s)

Target
Aryl Hydrocarbon Receptor

(AhR)
[1][2][3]

Mechanism Selective Agonist [1][2][3]

Binding Affinity (Kᵢ) 0.2 nM [1][2][3][4][5][6][7]

Selectivity
No effect on estrogen receptor

(Kᵢ >100,000 nM)
[1][6][7]

The Canonical AhR Signaling Pathway
The best-characterized downstream pathway of AhR activation is the canonical, or genomic,

pathway. This pathway directly links ligand binding to the transcriptional activation of a battery

of target genes.

Mechanism of Canonical Signaling
Cytoplasmic Complex: In its inactive state, AhR resides in the cytoplasm as part of a multi-

protein complex. This complex includes a dimer of Heat Shock Protein 90 (Hsp90), AhR-

interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[1][9] These

chaperones maintain the AhR in a conformation ready for ligand binding.[9]

Ligand Activation and Nuclear Translocation: The binding of an agonist, such as CAY10465,

to the PAS-B domain of AhR induces a conformational change. This change exposes a
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nuclear localization signal, leading to the dissociation of the chaperone proteins and the

translocation of the AhR-ligand complex into the nucleus.[1]

Heterodimerization and DNA Binding: Inside the nucleus, the activated AhR forms a

heterodimer with the AhR Nuclear Translocator (ARNT).[10] This AhR/ARNT complex

functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic

Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter

regions of target genes.[10][11]

Transcriptional Activation: The binding of the AhR/ARNT heterodimer to XREs recruits co-

activators and the general transcriptional machinery, initiating the transcription of

downstream target genes.[11] The most prominent and well-studied of these is Cytochrome

P450 1A1 (CYP1A1), an enzyme crucial for metabolizing xenobiotics.[11][12]
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Caption: Canonical AhR signaling initiated by CAY10465.
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Non-Canonical AhR Signaling Pathways
Beyond the classical XRE-driven transcription, CAY10465-activated AhR can influence cellular

processes through several non-canonical pathways. These pathways often involve protein-

protein interactions with other signaling molecules and transcription factors, expanding the

repertoire of AhR's regulatory functions.

ARNT-Independent and Non-XRE DNA Binding
Research has revealed that AhR can regulate gene expression independently of ARNT and the

consensus XRE sequence.[11] Activated AhR can partner with other transcription factors, such

as Krüppel-like Factor 6 (KLF6), to bind to non-consensus XREs and regulate a different set of

genes, including those involved in cell cycle control like p21Cip1.[11]

Crosstalk with NF-κB Signaling
A significant area of non-canonical AhR signaling involves extensive crosstalk with the Nuclear

Factor-kappa B (NF-κB) pathway, a master regulator of inflammation and immunity.[13][14] This

interaction is complex and can be either synergistic or antagonistic depending on the cellular

context and stimulus.

AhR-RelB Interaction: Activated AhR can form a complex with the NF-κB subunit RelB. This

AhR/RelB dimer can bind to both DRE and NF-κB response elements, cooperatively

regulating the expression of target genes like the pro-inflammatory cytokine IL-8.[14]

Mutual Repression: In other contexts, AhR and the NF-κB subunit RelA can physically

interact and mutually repress each other's transcriptional activity.[15] This provides a

mechanism for fine-tuning inflammatory responses.

NF-κB-mediated AhR Expression: Inflammatory stimuli like lipopolysaccharide (LPS) can

activate NF-κB, which in turn binds to the AhR gene promoter and increases AhR

expression.[2][13] This creates a feedback loop where inflammation can sensitize cells to

AhR ligands.[13]

Visualization of AhR and NF-κB Crosstalk
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Caption: Bidirectional crosstalk between AhR and NF-κB pathways.

Downstream Effects on the Immune System
Activation of AhR by CAY10465 has profound effects on both the innate and adaptive immune

systems. AhR signaling is a key integrator of environmental cues that shape immune cell

differentiation and function.[16]

T-Cell Differentiation: AhR activity is crucial for the differentiation of specific T-cell subsets. It

promotes the development of anti-inflammatory Regulatory T cells (Tregs) and Interleukin-10

(IL-10) producing Tr1 cells.[12] Conversely, it also drives the differentiation of pro-

inflammatory Th17 cells, which produce IL-17 and IL-22.[12][17] The balance between these

outcomes is highly context- and ligand-dependent.
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Macrophage and Dendritic Cell Function: AhR signaling modulates the polarization and

function of macrophages and dendritic cells (DCs).[16] Activation of AhR in DCs can induce

the expression of the enzyme indoleamine 2,3-dioxygenase (IDO), which produces

kynurenine, an endogenous AhR ligand that promotes a tolerogenic immune environment.

[12]

Cytokine Regulation: CAY10465-mediated AhR activation directly and indirectly regulates the

expression of a wide array of cytokines, including IL-6, IL-10, IL-17, IL-22, and TNF-α.[3][16]

[18]

Experimental Protocols for Studying CAY10465-
Mediated Signaling
To rigorously investigate the downstream effects of CAY10465, a combination of molecular and

cellular biology techniques is essential. The following protocols provide a validated framework

for these studies.
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Caption: A typical experimental workflow to study CAY10465 effects.
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Protocol 1: XRE Luciferase Reporter Gene Assay
This assay is the gold standard for quantifying the transcriptional activity of the AhR/ARNT

complex.

Objective: To measure the dose-dependent activation of XRE-mediated transcription by

CAY10465.

Methodology:

Cell Seeding: Seed cells (e.g., HepG2 human hepatoma cells) into a 96-well, white, clear-

bottom plate at a density of 5,000-10,000 cells per well.

Transfection/Transduction: Transduce cells with a lentiviral vector containing a firefly

luciferase reporter gene driven by a minimal promoter with tandem repeats of the XRE

sequence.[19] Alternatively, transiently transfect the reporter plasmid. Select for stable

clones using an appropriate antibiotic if desired.

Compound Treatment: After 24-48 hours, replace the medium with fresh medium containing

serial dilutions of CAY10465 (e.g., 0.01 nM to 100 µM) or vehicle control (DMSO).

Incubation: Incubate the cells for 12-24 hours at 37°C with 5% CO₂.

Cell Lysis: Remove the medium and lyse the cells by adding 1x Cell Lysis Buffer to each

well. Incubate for 15 minutes at room temperature with gentle shaking.[20][21]

Luminescence Measurement: Add the luciferase assay substrate to the cell lysate.[20]

Immediately measure the luminescence using a plate reader.[19]

Data Analysis: Normalize the luminescence readings to a co-transfected control (e.g., Renilla

luciferase) or total protein content. Plot the fold change in luminescence versus the log of

CAY10465 concentration to determine the EC₅₀ value.

Protocol 2: Western Blot for AhR Nuclear Translocation
This protocol verifies that CAY10465 induces the movement of AhR from the cytoplasm to the

nucleus.
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Objective: To detect the accumulation of AhR protein in the nuclear fraction following

CAY10465 treatment.

Methodology:

Cell Treatment: Culture cells to ~80% confluency and treat with CAY10465 (e.g., 10 nM) or

vehicle for a specified time (e.g., 1-2 hours).

Cell Harvesting: Harvest cells by scraping and wash with ice-cold PBS.[22]

Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic cytoplasmic extraction

buffer (containing a mild detergent like NP-40) and incubate on ice.[23][24] Centrifuge to

pellet the nuclei. The supernatant contains the cytoplasmic fraction.[22][23]

Nuclear Extraction: Wash the nuclear pellet gently. Resuspend the pellet in a high-salt

nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.[24]

Centrifuge at high speed to pellet debris. The supernatant is the nuclear extract.[22]

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear

extracts using a BCA or Bradford assay.

Western Blotting:

Separate equal amounts of protein (20-30 µg) from each fraction on an SDS-PAGE gel.

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with a primary antibody against AhR overnight at 4°C.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate.[23]

Validation: Re-probe the blot with antibodies for nuclear (e.g., Lamin B1, Histone H3) and

cytoplasmic (e.g., GAPDH, α-Tubulin) markers to confirm the purity of the fractions.
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Protocol 3: Quantitative PCR (qPCR) for Target Gene
Expression
This protocol quantifies changes in the mRNA levels of AhR target genes.

Objective: To measure the fold induction of CYP1A1 mRNA in response to CAY10465.

Methodology:

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of

CAY10465 for a set time (e.g., 6-24 hours).

RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol

reagent according to the manufacturer's instructions.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a

reverse transcription kit with oligo(dT) or random primers.

qPCR Reaction:

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based system.

Add cDNA template and gene-specific primers for CYP1A1 and a housekeeping gene

(e.g., GAPDH, B2M).[25][26]

Run the reaction on a real-time PCR instrument.

Data Analysis: Calculate the relative expression of CYP1A1 using the ΔΔCt method,

normalizing to the housekeeping gene and comparing to the vehicle-treated control.[27][28]

Conclusion
CAY10465 is a powerful and selective pharmacological tool for interrogating the multifaceted

signaling pathways downstream of the Aryl Hydrocarbon Receptor. Its high affinity and

specificity enable precise activation of both canonical and non-canonical AhR signaling

cascades. By modulating the transcription of xenobiotic metabolizing enzymes, influencing the

complex crosstalk with inflammatory pathways like NF-κB, and directing the differentiation of

key immune cell populations, CAY10465-driven AhR activation impacts a vast array of cellular
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functions. The experimental frameworks provided in this guide offer a robust starting point for

researchers to dissect these intricate networks, paving the way for a deeper understanding of

AhR biology and its potential as a therapeutic target in immunology, oncology, and toxicology.

References
Vogel, C. F. A., & Matsumura, F. (2014). Cross-talk between aryl hydrocarbon receptor and

the inflammatory response: a role for nuclear factor-κB. The Journal of biological chemistry,

289(3), 1864–1873. [Link]

Sulentic, C. E. W., & Kaminski, N. E. (2021). Schematic of the canonical and non-canonical

aryl hydrocarbon receptor signaling pathways. ResearchGate. [Link]

Vogel, C. F., & Abel, J. (2008). A new cross-talk between the Aryl hydrocarbon receptor and

RelB, a member of the NF-κB family. PMC. [Link]

Gutti, G., et al. (2022). Aryl hydrocarbon receptor: current perspectives on key signaling

partners and immunoregulatory role in inflammatory diseases. Frontiers in Immunology, 13,

1075731. [Link]

Al-Dhfyan, A., et al. (2022). Canonical and non-canonical aryl hydrocarbon receptor (AhR)

pathway. ResearchGate. [Link]

Al-Ghamdi, A., et al. (2024). Role of aryl hydrocarbon receptors in infection and

inflammation. PMC. [Link]

Wright, E. J., et al. (2017). Canonical and non-canonical aryl hydrocarbon receptor signaling

pathways. PMC. [Link]

Tian, Y. (n.d.). Interaction Between Ah Receptor and Nf-Kb Pathways. Grantome. [Link]

Khan, M. A., et al. (2022). Aryl hydrocarbon receptor: The master regulator of immune

responses in allergic diseases. Frontiers in Immunology, 13, 1075731. [Link]

Øvrevik, J., et al. (2014). AhR and Arnt differentially regulate NF-κB signaling and chemokine

responses in human bronchial epithelial cells. PMC. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3894371/
https://www.researchgate.net/figure/Schematic-of-the-canonical-and-non-canonical-aryl-hydrocarbon-receptor-signaling_fig1_354876250
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2663412/
https://www.frontiersin.org/articles/10.3389/fimmu.2022.1075731/full
https://www.researchgate.net/figure/Canonical-and-non-canonical-aryl-hydrocarbon-receptor-AhR-pathway-Canonical-and-non_fig1_366299863
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013585/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5488743/
https://grantome.com/grant/NIH/R01-ES010853-01A1
https://www.frontiersin.org/articles/10.3389/fimmu.2022.1075731/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233036/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hubbard, T. D., et al. (2018). The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune

and Inflammatory Diseases. International Journal of Molecular Sciences, 19(12), 3845. [Link]

Vlachos, P., et al. (2020). An outline of canonical and non-canonical AhR signaling pathways.

ResearchGate. [Link]

Quintana, F. J., et al. (2012). REGULATION OF CENTRAL NERVOUS SYSTEM

AUTOIMMUNITY BY THE ARYL HYDROCARBON RECEPTOR. PMC. [Link]

BPS Bioscience. (n.d.). XRE Luciferase Reporter Lentivirus (AhR Signaling). BPS

Bioscience. [Link]

Crawford, E. L., et al. (1996). Quantitative RT-PCR Measurement of Cytochromes p450 1A1,

1B1, and 2B7, Microsomal Epoxide Hydrolase, and NADPH Oxidoreductase Expression in

Lung Cells of Smokers and Nonsmokers. American Journal of Respiratory Cell and

Molecular Biology, 15(3), 430-436. [Link]

Rees, C. B., et al. (2004). Development and application of a real-time quantitative PCR

assay for determining CYP1A transcripts in three genera of salmonids. Marine

Environmental Research, 58(2-5), 135-140. [Link]

ResearchGate. (n.d.). Real-time quantitative PCR analysis of albumin and CYP1A1 gene

expression in cultured hepatocytes. ResearchGate. [Link]

Crawford, E. L., et al. (1996). Quantitative RT-PCR measurement of cytochromes p450 1A1,

1B1, and 2B7, microsomal epoxide hydrolase, and NADPH oxidoreductase expression in

lung cells of smokers and nonsmokers. PubMed. [Link]

Rockland Immunochemicals. (n.d.). Nuclear & Cytoplasmic Extract Protocol. Rockland

Immunochemicals. [Link]

OriGene Technologies Inc. (n.d.). CYP1A1 Human qPCR Primer Pair (NM_000499).

OriGene Technologies Inc.. [Link]

TSpace. (n.d.). Genome-wide Mapping and Analysis of Aryl Hydrocarbon Receptor (AHR)

and Aryl Hydrocarbon Receptor Repressor (AHRR) Bound Regions. TSpace. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.mdpi.com/1422-0067/19/12/3845
https://www.researchgate.net/figure/An-outline-of-canonical-and-non-canonical-AhR-signaling-pathways-Under_fig1_344583162
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501575/
https://bpsbioscience.com/lentivirus/reporter-lentivirus/xre-luciferase-reporter-lentivirus-ahr-signaling-79644
https://www.atsjournals.org/doi/full/10.1165/ajrcmb.15.3.8810617
https://pubmed.ncbi.nlm.nih.gov/15144695/
https://www.researchgate.net/figure/Real-time-quantitative-PCR-analysis-of-albumin-and-CYP1A1-gene-expression-in-cultured_fig2_328994537
https://pubmed.ncbi.nlm.nih.gov/8810617/
https://www.rockland.com/resources/nuclear-cytoplasmic-extract-protocol/
https://www.origene.com/catalog/q-pcr/primer-pairs/hp200471/cyp1a1-human-qpcr-primer-pair-nm_000499
https://tspace.library.utoronto.ca/handle/1807/92842
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bitesize Bio. (2023). Nuclear Extraction: A Reliable Method in 6 Easy Steps. Bitesize Bio.

[Link]

ResearchGate. (n.d.). ChIP–qPCR of a AHR-only regions and b AHRR-only regions selected

from... ResearchGate. [Link]

INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. INDIGO

Biosciences. [Link]

Metidji, A., et al. (2020). Dysregulation of the Environmental Sensor Aryl Hydrocarbon

Receptor Affects Differentiation of Human Colon Organoids. PMC. [Link]

Joshi, A. D., et al. (2023). Functional genomic analysis of non-canonical DNA regulatory

elements of the aryl hydrocarbon receptor. PMC. [Link]

Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]

The Science Notes. (2020). Luciferase Reporter Assay – Protocol. The Science Notes. [Link]

Wilson, S. R., et al. (2013). Ah Receptor Pathway Intricacies; Signaling Through Diverse

Protein Partners and DNA-Motifs. PMC. [Link]

bioRxiv. (n.d.). Functional genomic analysis of non-canonical DNA regulatory elements of the

aryl hydrocarbon receptor. bioRxiv. [Link]

ECETOC. (2022). AhR Activation in Pharmaceutical Development: Applying Liver Gene

Expression Biomarker Thresholds to Identify Tumorigenic Dose Levels in Rats. ECETOC.

[Link]

Musu, A., et al. (2025). Dose-response characterization: A key to success in drug

development. PubMed. [Link]

Zhong, H., et al. (2016). Dose-Response Metabolomics To Understand Biochemical

Mechanisms and Off-Target Drug Effects with the TOXcms Software. PMC. [Link]

Lowe, P. J., et al. (2007). Prediction of Exposure–Response Relationships to Support First-

in-Human Study Design. The AAPS Journal, 9(1), E40-E48. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://bitesizebio.com/29381/a-simple-6-step-protocol-for-nuclear-extraction/
https://www.researchgate.net/figure/ChIP-qPCR-of-a-AHR-only-regions-and-b-AHRR-only-regions-selected-from-ChIP-Seq_fig2_328087995
https://www.indigobiosciences.com/support/blog/what-are-the-steps-of-a-reporter-gene-assay
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7041695/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10150371/
https://www.assaygenie.com/dual-luciferase-reporter-assay-protocol
https://thesciencenotes.com/luciferase-reporter-assay-protocol/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3833890/
https://www.biorxiv.org/content/10.1101/2022.12.16.520779v1
https://www.ecetoc.org/wp-content/uploads/2022/01/AHR-Activation-in-Pharmaceutical-Development-PPT.pdf
https://pubmed.ncbi.nlm.nih.gov/39001358/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5067868/
https://link.springer.com/article/10.1208/aapsj0901005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. citeab.com [citeab.com]

3. Role of aryl hydrocarbon receptors in infection and inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

4. CAY 10465 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

5. selleckchem.com [selleckchem.com]

6. medchemexpress.com [medchemexpress.com]

7. caymanchem.com [caymanchem.com]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC
[pmc.ncbi.nlm.nih.gov]

12. REGULATION OF CENTRAL NERVOUS SYSTEM AUTOIMMUNITY BY THE ARYL
HYDROCARBON RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

13. Cross-talk between Aryl Hydrocarbon Receptor and the Inflammatory Response: A ROLE
FOR NUCLEAR FACTOR-κB - PMC [pmc.ncbi.nlm.nih.gov]

14. A new cross-talk between the Aryl hydrocarbon receptor and RelB, a member of the NF-
κB family - PMC [pmc.ncbi.nlm.nih.gov]

15. Interaction Between Ah Receptor and Nf-Kb Pathways - Yanan Tian [grantome.com]

16. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and
immunoregulatory role in inflammatory diseases [frontiersin.org]

17. Frontiers | Aryl hydrocarbon receptor: The master regulator of immune responses in
allergic diseases [frontiersin.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b027655?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Canonical-and-non-canonical-signaling-pathways-of-AhR-The-upper-part-of-the-figure-is-a_fig1_347400559
https://www.citeab.com/publication/166187-24302727-cross-talk-between-aryl-hydrocarbon-receptor-and-th
https://pmc.ncbi.nlm.nih.gov/articles/PMC11045974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11045974/
https://www.targetmol.com/compound/CAY%2010465
https://www.selleckchem.com/products/cay10465.html
https://www.medchemexpress.com/CAY_10465.html?locale=es-ES
https://www.caymanchem.com/product/10006546/cay10465
https://www.researchgate.net/figure/Canonical-and-non-canonical-aryl-hydrocarbon-receptor-AhR-pathway-Canonical-and_fig1_360458928
https://www.researchgate.net/figure/Schematic-of-the-canonical-and-non-canonical-aryl-hydrocarbon-receptor-signaling_fig1_368253972
https://www.researchgate.net/figure/An-outline-of-canonical-and-non-canonical-AhR-signaling-pathways-Under-physiological_fig2_361387713
https://pmc.ncbi.nlm.nih.gov/articles/PMC7158745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7158745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3819215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3819215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3894361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3894361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2688397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2688397/
https://grantome.com/grant/NIH/R01-ES009859-04
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1421346/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1421346/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1057555/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1057555/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. mdpi.com [mdpi.com]

19. bpsbioscience.com [bpsbioscience.com]

20. indigobiosciences.com [indigobiosciences.com]

21. assaygenie.com [assaygenie.com]

22. bitesizebio.com [bitesizebio.com]

23. pdf.benchchem.com [pdf.benchchem.com]

24. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

25. origene.com [origene.com]

26. Dysregulation of the Environmental Sensor Aryl Hydrocarbon Receptor Affects
Differentiation of Human Colon Organoids - PMC [pmc.ncbi.nlm.nih.gov]

27. atsjournals.org [atsjournals.org]

28. Development and application of a real-time quantitative PCR assay for determining
CYP1A transcripts in three genera of salmonids - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [CAY10465 Downstream Signaling Pathways: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027655#cay10465-downstream-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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